(1-Phenethyl-piperidin-4-yl)-acetic acid hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by a piperidine ring substituted with a phenethyl group and an acetic acid moiety, which contributes to its pharmacological properties. This compound has garnered attention in medicinal chemistry due to its potential applications in developing therapeutic agents, particularly in pain management and neuropharmacology.
The synthesis of (1-Phenethyl-piperidin-4-yl)-acetic acid hydrochloride has been explored in various studies, particularly those focused on opioid agonists and related compounds. The compound is often synthesized from piperidine derivatives and phenethylamine through specific chemical reactions, highlighting its relevance in pharmacological research .
This compound can be classified as:
The synthesis of (1-Phenethyl-piperidin-4-yl)-acetic acid hydrochloride typically involves several key steps:
The synthesis can be performed under reflux conditions in organic solvents like toluene or methanol, often employing techniques such as Dean-Stark apparatus for water removal during the reaction . The final product is typically purified through recrystallization or chromatography.
The molecular structure of (1-Phenethyl-piperidin-4-yl)-acetic acid hydrochloride features:
The molecular formula is with a molecular weight of approximately 227.74 g/mol. The compound exhibits characteristic infrared absorption bands corresponding to N-H and C=O functionalities.
(1-Phenethyl-piperidin-4-yl)-acetic acid hydrochloride can participate in various chemical reactions, including:
The reactions are typically facilitated by catalysts or specific reagents, such as carbodiimides for amidation or Lewis acids for esterification .
The mechanism of action for (1-Phenethyl-piperidin-4-yl)-acetic acid hydrochloride likely involves interaction with opioid receptors in the central nervous system. By binding to these receptors, the compound may exert analgesic effects similar to those observed with traditional opioids.
Studies have indicated that compounds within this class can modulate pain pathways by influencing neurotransmitter release and neuronal excitability, leading to decreased perception of pain .
(1-Phenethyl-piperidin-4-yl)-acetic acid hydrochloride is primarily investigated for its potential applications in:
Research continues into optimizing its efficacy and safety profile for clinical use, particularly in managing chronic pain conditions and exploring its role as a dual-action ligand targeting multiple receptor types .
The historical trajectory of (1-phenethyl-piperidin-4-yl)-acetic acid hydrochloride is inextricably linked to the medicinal chemistry exploration of piperidine-based analgesics. Its structural framework emerges from systematic investigations initiated by Paul Janssen's pioneering work in the 1950s-1960s on 4-anilidopiperidine derivatives, which culminated in fentanyl's development [1]. While not a therapeutic agent itself, this compound represents a strategic divergence from classical opioid scaffolds through the introduction of the acetic acid functionality at the piperidine 4-position – a modification distinct from the prototypical 4-carbomethoxy or 4-propionanilido groups found in fentanyl and its analogs.
Key milestones in its academic emergence include:
The compound exemplifies how strategic molecular innovation in medicinal chemistry often produces intermediates with enduring academic value beyond their initial design purpose. Its persistence in the scientific literature underscores the piperidine scaffold's versatility in drug discovery [1] [4].
(1-Phenethyl-piperidin-4-yl)-acetic acid hydrochloride holds multifaceted importance across pharmaceutical sciences:
Molecular Hybridization Platform: The carboxylic acid functionality enables its use as a conjugation point for designing bifunctional ligands. Research demonstrates its covalent linkage to non-opioid pharmacophores (e.g., cyclooxygenase inhibitors) to create single molecules targeting multiple pain pathways simultaneously. This approach aims to achieve synergistic analgesia while minimizing opioid-related adverse effects [4].
Stereoelectronic Property Modulation: Compared to fentanyl-type scaffolds, the acetic acid substituent significantly alters electronic distribution and conformational behavior. The electron-withdrawing carboxylate reduces piperidine nitrogen basicity (pKa ~7.5-8.5 versus ~9.0 for fentanyl), potentially influencing blood-brain barrier penetration and receptor association kinetics. Molecular modeling indicates distinct orientation within binding pockets compared to traditional 4-anilidopiperidines [1] [4].
Metabolic Pathway Investigations: As a structural analog, it serves as a probe substrate for studying cytochrome P450 metabolism (particularly CYP3A4/5 and CYP2B6) of N-phenethylpiperidine derivatives. Unlike fentanyl analogs undergoing oxidative N-dealkylation to norfentanyl, this compound may undergo β-oxidation of the acetic acid chain or glucuronidation, offering insights into structure-metabolism relationships [2].
Table 1: Comparative Molecular Properties of Key Piperidine Derivatives
Property | (1-Phenethyl-piperidin-4-yl)-acetic acid HCl | Fentanyl | Norfentanyl |
---|---|---|---|
Molecular Formula | C₁₅H₂₂ClNO₂ | C₂₂H₂₈N₂O | C₂₁H₂₆N₂O |
Molecular Weight (g/mol) | 283.79 | 336.47 | 310.44 |
Key Substituent | -CH₂COOH (4-position) | -C(O)CH₂CH₃ & -NHC(O)C₆H₅ (4-position) | -H (N-position) |
Nitrogen Basicity (Predicted pKa) | 7.8-8.5 | 8.7-9.5 | 9.0-9.8 |
LogP (Calculated) | 1.8-2.3 | 3.9-4.5 | 2.1-2.6 |
Hydrogen Bond Acceptors | 3 | 3 | 2 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1